Chemical properties of N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine
Chemical properties of N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine
Topic: Chemical Properties of N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Advanced Physicochemical Profiling and Synthetic Methodologies
Executive Summary
N-Acetyl-3-(3,4,5-trifluorophenyl)-D-alanine (CAS: 324028-12-8) represents a specialized class of fluorinated unnatural amino acids used extensively in medicinal chemistry and peptide engineering. As a D-isomer with a highly electron-deficient aromatic ring, it serves two critical functions in drug design: conferring proteolytic resistance to peptide therapeutics and modulating pi-pi (
This guide provides a comprehensive technical analysis of its chemical properties, a validated enzymatic synthesis protocol, and its application in enhancing the metabolic stability of peptide-based drugs.
Physicochemical Profile
The introduction of three fluorine atoms onto the phenyl ring of phenylalanine drastically alters the electronic and steric landscape of the molecule.
2.1 Electronic Structure & Quadrupole Moment
Unlike the electron-rich phenyl ring of native phenylalanine, the 3,4,5-trifluorophenyl group is electron-deficient.
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Quadrupole Moment: The high electronegativity of fluorine inverts the quadrupole moment of the aromatic ring. While native phenylalanine has a negative
-cloud face, the trifluoro-analogue presents a positive potential on the ring face. -
Interaction Consequence: This allows for "orthogonal" multipolar interactions. It promotes face-to-face stacking with electron-rich aromatic residues (e.g., Trp, Tyr, Phe) in proteins, often increasing binding affinity by 0.5–1.5 kcal/mol per interaction.
2.2 Key Chemical Constants (Experimental & Predicted)
| Property | Value / Description | Mechanistic Insight |
| Molecular Formula | -- | |
| Molecular Weight | 261.20 g/mol | -- |
| Stereochemistry | D-Enantiomer | Essential for preventing proteolytic degradation (proteases typically recognize L-isomers). |
| Density | ~1.41 g/cm³ | Higher than native Phe (~1.2 g/cm³) due to the heavy fluorine atoms. |
| Solubility | Soluble in DMSO, MeOH, EtOH; Low in Water | The trifluoromethyl group increases lipophilicity (LogP), aiding membrane permeability. |
| Acidity (pKa) | -COOH: ~3.5 | Slightly more acidic than Phe (pKa ~3.7) due to the inductive electron-withdrawing effect of the fluorine ring. |
| Melting Point | 170–175°C (Typical range) | High lattice energy driven by polar C-F bonds and hydrogen bonding of the amide. |
Synthesis & Production: The Enzymatic Resolution Pathway
While asymmetric hydrogenation is possible, the industrial standard for high-purity D-amino acid derivatives is Enzymatic Optical Resolution . This method exploits the stereospecificity of acylase enzymes to isolate the N-acetyl-D-isomer from a racemic mixture.
3.1 The Principle
Aminoacylase I (typically from Aspergillus species) selectively hydrolyzes the N-acetyl group of the L-enantiomer , leaving the N-acetyl-D-enantiomer intact. This allows for facile separation based on solubility differences between the free amino acid (L) and the N-acetylated acid (D).
3.2 Validated Protocol
Starting Material: N-Acetyl-DL-3-(3,4,5-trifluorophenyl)alanine.[1]
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Buffer Preparation: Dissolve the racemic substrate (0.1 M) in water. Adjust pH to 7.5–8.0 using NaOH. Add
(0.1 mM) as a cofactor. -
Enzymatic Hydrolysis: Add Aminoacylase I (immobilized or free). Incubate at 37°C with gentle stirring for 24–48 hours.
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Reaction Monitoring: Monitor the consumption of the L-isomer via chiral HPLC. Stop when conversion reaches 50%.
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Separation (The Critical Step):
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Acidify the mixture to pH 1–2 using HCl.
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Extraction: The N-Acetyl-D-isomer remains less polar and is extracted into ethyl acetate. The free L-amino acid remains in the aqueous phase as the hydrochloride salt.
-
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Purification: Wash the organic layer with brine, dry over
, and recrystallize (typically from EtOAc/Hexane).
3.3 Workflow Visualization (DOT Diagram)
Figure 1: Kinetic resolution workflow for isolating the N-acetyl-D-isomer. The enzyme targets the L-form, leaving the desired D-form acetylated for organic extraction.
Chemical Reactivity & Peptide Synthesis Applications[2][3][4]
4.1 Coupling Dynamics
In Solid Phase Peptide Synthesis (SPPS), the N-acetyl group often serves as a "capping" modification for the N-terminus of a peptide chain.
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Activation: The carboxylic acid can be activated using standard reagents (HATU/DIEA or DIC/Oxyma).
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Racemization Risk: Low. The presence of the electron-withdrawing trifluorophenyl group reduces the electron density on the alpha-carbon, making the proton more acidic, but the N-acetyl group generally suppresses oxazolone formation compared to urethane protectors (Fmoc/Boc). However, base-mediated racemization should still be monitored if prolonged coupling times are used.
4.2 Metabolic Stability (The "D" Effect)
Incorporating this specific D-amino acid into a peptide sequence (e.g., GLP-1 analogs or antimicrobial peptides) creates a "steric clash" in the active sites of endogenous proteases (like trypsin or chymotrypsin).
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Mechanism: Proteases are chiral catalysts evolved to cleave L-peptide bonds. The D-configuration, combined with the bulky trifluorophenyl ring, sterically blocks the catalytic triad of the protease, significantly extending the plasma half-life of the therapeutic.
Safety & Handling (SDS Summary)
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Signal Word: Warning.
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Hazards: Skin irritation (H315), Eye irritation (H319).
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Storage: Keep refrigerated (2–8°C). The compound is stable but hygroscopic.
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Incompatibility: Strong oxidizing agents.[2]
References
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Chem-Impex International. "3,4,5-Trifluoro-L-phenylalanine: Applications in Drug Development." Chem-Impex Catalog. Link
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Beilstein Institute. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 2020. Link
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Santa Cruz Biotechnology. "N-Acetyl-3-(3,5-difluorophenyl)-DL-alanine Product Data." SCBT Catalog. Link
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National Institutes of Health (NIH). "Enzymatic synthesis of fluorinated amino acids." PubMed Central, 2024. Link
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Sigma-Aldrich. "N-Acetyl-D-alanine Safety Data Sheet." Merck KGaA. Link
